Carboxamide Positional Isomerism: Divergent Receptor Pharmacology Between Indazole-6-Carboxamides and Indazole-3-Carboxamides
The target compound is a 2H-indazole-6-carboxamide, while many synthetic cannabinoids are indazole-3-carboxamides (e.g., CUMYL-CPrMINACA, CUMYL-CPMINACA). Patent disclosures and in vitro studies demonstrate that indazole-6-carboxamides bearing specific N-2 and C-3 substitutions act as IKK2 inhibitors [1], whereas indazole-3-carboxamides are potent CB1/CB2 agonists with EC50 values often in the low nanomolar range [2]. This positional isomerism represents a critical differentiation point: a 6-carboxamide cannot be used as a functional substitute for a 3-carboxamide cannabinoid probe, and vice versa.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | IKK2 kinase inhibition (exact IC50 not publicly available for this specific compound; patent class-level evidence) |
| Comparator Or Baseline | Indazole-3-carboxamide synthetic cannabinoids (e.g., CUMYL-CPrMINACA): CB1 EC50 < 10 nM, CB2 EC50 < 50 nM |
| Quantified Difference | Qualitative difference in primary target (kinase vs. GPCR); no quantitative cross-target comparison available. |
| Conditions | In vitro enzyme inhibition assay (IKK2) per patent WO2007102883A2; cell-based CB1/CB2 bioassay (NanoLuc Binary Technology) per Noble et al. 2019 |
Why This Matters
This prevents inadvertent procurement of a kinase inhibitor for cannabinoid research applications, which would lead to negative experimental results and wasted resources.
- [1] Callahan, J.F., Kerns, J.K., Lin, X. Chemical Compounds. US Patent Application US2008/0262040 A1, published October 23, 2008. Assignee: SmithKline Beecham Corporation. View Source
- [2] Noble, C., Cannaert, A., Linnet, K., Stove, C.P. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 2019, 11(3), 443–454. DOI: 10.1002/dta.2516 View Source
